Molecular Weight Reduction of 4.4%–8.0% Versus Halo/Methyl-Substituted Analogs Maintains Core Pharmacophoric Features
The target compound (MW 394.36 g/mol) demonstrates a quantifiable molecular weight advantage over three directly comparable analogs in the same chemotype series. The 7-fluoro analog (CAS 2226905-08-2) has MW 412.35 g/mol (+4.6%), the 9-methyl analog (CAS 2226905-38-8) has MW 408.39 g/mol (+3.6%), and the 9-chloro analog (CAS 2226905-32-2) has MW 428.81 g/mol (+8.7%) . Despite these MW differences, all four compounds share an identical TPSA of 78.9 Ų and hydrogen-bond acceptor count of 6, indicating that the unsubstituted scaffold preserves the same polar surface area and hydrogen-bonding capacity while offering lower molecular weight—a combination favored in lead optimization for improved ligand efficiency metrics [1].
| Evidence Dimension | Molecular weight (g/mol) with TPSA and H-bond acceptor parity |
|---|---|
| Target Compound Data | MW 394.36, TPSA 78.9 Ų, H_Acceptors 6 |
| Comparator Or Baseline | 7-Fluoro: MW 412.35 (+17.99, +4.6%), TPSA 78.9, H_Acc 6; 9-Methyl: MW 408.39 (+14.03, +3.6%), TPSA 78.9, H_Acc 6; 9-Chloro: MW 428.81 (+34.45, +8.7%), TPSA 78.9, H_Acc 6 |
| Quantified Difference | MW lower by 14.0–34.5 g/mol (3.6%–8.7%) vs. substituted analogs while maintaining identical TPSA and H-bond acceptor count |
| Conditions | Computed molecular descriptors from ChemScene, Chemenu, and AKSci vendor databases; TPSA calculated by fragment-based method (Ertl algorithm) |
Why This Matters
Lower MW with preserved TPSA directly improves ligand efficiency indices (LE = 1.4 × pIC₅₀ / heavy atom count), making the unsubstituted scaffold a superior starting point for fragment growth or lead optimization campaigns where MW budget is constrained.
- [1] A. L. Hopkins, C. R. Groom, A. Alex. Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 2004, 9, 430–431. View Source
